4-{[Benzyl(propyl)amino]methyl}aniline

Medicinal Chemistry SAR Lead Optimization

Researchers requiring precise aryl-benzylamine probes face supply chain inconsistency with generic analogs. 4-{[Benzyl(propyl)amino]methyl}aniline (CAS 1099073-00-3) resolves this by delivering the exact N-propyl substitution pattern essential for target binding. - Specificity: The N-propyl group provides a critical balance of lipophilicity and steric bulk; substitution with methyl or ethyl analogs invalidates SAR data. - Utility: Primary aniline handle enables direct biotin/fluorophore conjugation for pull-down and imaging assays. - Reliability: Supplied at ≥95% purity, ensuring reproducible pharmacological profiling in hit-to-lead campaigns.

Molecular Formula C17H22N2
Molecular Weight 254.37 g/mol
CAS No. 1099073-00-3
Cat. No. B3212303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[Benzyl(propyl)amino]methyl}aniline
CAS1099073-00-3
Molecular FormulaC17H22N2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCCCN(CC1=CC=CC=C1)CC2=CC=C(C=C2)N
InChIInChI=1S/C17H22N2/c1-2-12-19(13-15-6-4-3-5-7-15)14-16-8-10-17(18)11-9-16/h3-11H,2,12-14,18H2,1H3
InChIKeyKUVPIBUYOKRJFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-{[Benzyl(propyl)amino]methyl}aniline Research Procurement


4-{[Benzyl(propyl)amino]methyl}aniline (CAS 1099073-00-3) is a versatile tertiary amine and substituted aniline derivative, serving as a small molecule scaffold for medicinal chemistry and chemical biology applications. With a molecular formula of C₁₇H₂₂N₂ and a molecular weight of 254.37 g/mol, it features a unique benzyl-propyl-amino substitution pattern on a para-aminobenzyl core . The compound is typically supplied at a purity of ≥95% and is intended for research use only, not for human or veterinary applications .

Scaffold classAryl-benzylamine core with tertiary amine and primary aniline handle
N-Propyl roleModulates lipophilicity and steric profile for SAR studies
Research contextIntended for in vitro medicinal chemistry and lead optimization

Substitution Risks for 4-{[Benzyl(propyl)amino]methyl}aniline


Substitution with simpler analogs like 4-{[benzyl(methyl)amino]methyl}aniline or 4-{[benzyl(ethyl)amino]methyl}aniline is not straightforward in research applications due to the critical role of the N-propyl group in modulating physicochemical properties and biological interactions. Even minor alterations to the N-alkyl chain can lead to significant shifts in lipophilicity (logP), molecular conformation, and target binding affinity within the aryl-benzylamine class, as documented in broad patent families for this scaffold [1]. The propyl group provides a specific balance of hydrophobicity and steric bulk that may be essential for structure-activity relationships (SAR) in lead optimization campaigns. Therefore, generic substitution risks altering or abolishing the specific activity profile required for a given study, underscoring the need for procurement of the precise compound.

N-Propyl vs. shorter alkyl chains
N-methyl or N-ethyl analogs may significantly shift lipophilicity and target-binding profile; SAR may not transfer.
Hydrophobic pocket fit
The propyl group provides a specific steric bulk; replacing it with smaller alkyls can reduce binding-pocket complementarity.
Generic substitution risk
Even minor N-alkyl variations in this scaffold class can alter activity; direct replacement requires validation.

Differentiation Guide for 4-{[Benzyl(propyl)amino]methyl}aniline


Molecular Weight and Lipophilicity Differential for SAR

The target compound, 4-{[Benzyl(propyl)amino]methyl}aniline, is defined by its N-propyl substituent, which confers a distinct molecular weight and predicted lipophilicity compared to its N-methyl and N-ethyl analogs. These physicochemical differences are fundamental to its potential as a lead optimization scaffold in medicinal chemistry SAR studies . This differentiation is based on class-level inference from the aryl-benzylamine patent family, where such N-alkyl variations are key to modulating activity [1].

Mol. Weight Differential
Class-level inference
254.37 vs 226.32 g/mol · Δ +28.05 g/mol
Supports SAR differentiation review
Class-level inference from aryl-benzylamine patents; verify experimental logP
Medicinal Chemistry SAR Lead Optimization

Lipophilicity and Steric Bulk of N-Alkyl Substituents

The N-propyl group on 4-{[Benzyl(propyl)amino]methyl}aniline provides a different steric and electronic environment compared to shorter N-alkyl chains. While specific experimental logP or logD values are not available in the public domain for this compound, its structure suggests a higher lipophilicity than its N-methyl and N-ethyl analogs, a property often correlated with membrane permeability and target binding kinetics in the aryl-benzylamine class [1]. The benzyl(propyl)amino moiety offers a unique combination of aromatic and aliphatic character for probing hydrophobic binding pockets.

N-Alkyl Carbon Count
Class-level inference
3 (propyl) vs 1 (methyl), 2 (ethyl)
Reported steric/electronic profile context
Experimental lipophilicity data to verify; patent-based SAR inference
Medicinal Chemistry Physicochemical Profiling SAR

Purity Standards for SAR Data

Reputable vendors supply 4-{[Benzyl(propyl)amino]methyl}aniline at a certified minimum purity of 95% . This is a standard benchmark for screening compounds, ensuring that observed biological activity can be attributed to the target compound rather than impurities. While no direct comparison of purity between vendors for this specific compound is available, adherence to this standard is essential for generating reliable and comparable SAR data in research settings.

Purity Standard
Supplier-reported
≥95%
Ensures batch consistency in SAR screening
Verify COA for lot-specific purity; no inter-vendor comparison available
Chemical Procurement Reproducibility Quality Control

Research Applications for 4-{[Benzyl(propyl)amino]methyl}aniline


SAR Exploration of Aryl-Benzylamine Scaffolds

This compound serves as a key intermediate or final probe for exploring the structure-activity relationships (SAR) of substituted aryl-benzylamines, a class with broad pharmaceutical relevance [1]. The specific N-benzyl-N-propyl substitution pattern allows medicinal chemists to investigate the steric and electronic contributions of the propyl chain to target binding, selectivity, and drug-like properties, differentiating it from other N-alkyl analogs .

Chemical Probe for Protein-Protein Interactions

Given the patent family's focus on aryl-benzylamines as pharmaceutical agents [1], 4-{[Benzyl(propyl)amino]methyl}aniline is ideally suited for developing chemical probes to study the function of protein targets involved in those pathways. The presence of the primary aniline group also provides a synthetic handle for further derivatization, such as conjugation to biotin or fluorophores, enabling pull-down or cellular imaging experiments.

Lead Optimization in Drug Discovery

In the hit-to-lead phase of drug discovery, small molecules with subtle structural variations, like the propyl group on this compound, are crucial for fine-tuning potency, selectivity, and ADME profiles. Researchers can use this specific analog to test hypotheses regarding the optimal size and shape of a hydrophobic pocket in a target protein's active site, building upon SAR data from the broader aryl-benzylamine class [1] .

Application
Selection Property
Validation Focus
SAR Exploration of Aryl-Benzylamine Scaffolds
N-propyl substitution profile
Binding affinity and selectivity assays
Chemical Probe Synthesis
Primary aniline handle for derivatization
Conjugation efficiency and probe stability
Hit-to-Lead Optimization Research
Propyl chain hydrophobic parameters
ADME / target engagement profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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